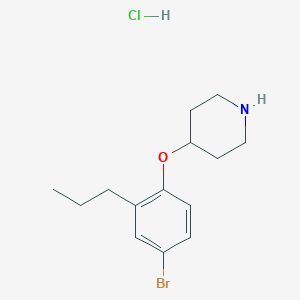

4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

描述

Historical Development and Discovery

The specific historical development and discovery timeline for this compound remains undocumented in the available literature sources. While piperidine derivatives have been extensively studied since the nineteenth century, with the parent compound piperidine being recognized as a fundamental building block in pharmaceutical chemistry, the particular synthetic pathway and initial characterization of this brominated derivative have not been detailed in the accessible chemical databases. The compound's registry date and initial synthesis information are not explicitly provided in current database entries, suggesting it may represent a relatively recent addition to the chemical literature or a specialized research compound with limited publication history.

Contemporary piperidine chemistry has evolved significantly over the past several decades, with researchers developing increasingly sophisticated methods for introducing various substituents onto the piperidine scaffold. The development of halogenated piperidine derivatives, including brominated variants, has been driven by the pharmaceutical industry's need for compounds with enhanced biological activity and improved pharmacological properties. However, the specific research group or institution responsible for the initial synthesis and characterization of this compound has not been identified in the current database records.

Nomenclature and Identification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The primary name indicates the piperidine ring as the parent structure, with the substituted phenoxy group designated as a substituent at the fourth position. Alternative naming conventions documented in chemical databases include variations such as "4-(4-Bromo-2-propylphenoxy)piperidinehydrochloride" and related systematic designations that emphasize different aspects of the molecular structure.

Chemical databases maintain several synonymous identifications for this compound, reflecting different approaches to systematic nomenclature and registration practices. The molecular descriptor language employs the Simplified Molecular Input Line Entry System notation, which provides a linear text representation of the compound's chemical structure. Additionally, the International Chemical Identifier system offers standardized string representations that facilitate database searching and cross-referencing across multiple chemical information platforms.

Chemical Classification within Piperidine Derivatives

This compound occupies a specific niche within the broader category of piperidine derivatives, particularly those featuring aromatic ether linkages. Piperidine and its derivatives constitute a fundamental class of heterocyclic compounds that serve as crucial building blocks in pharmaceutical chemistry, with applications ranging from central nervous system medications to antimicrobial agents. The specific substitution pattern observed in this compound, featuring both halogen and alkyl groups on the aromatic ring, creates unique electronic and steric properties that distinguish it from simpler piperidine derivatives.

The classification system for piperidine derivatives typically considers both the nature and position of substituents attached to the six-membered ring. In the case of this compound, the phenoxy substituent at the fourth position creates an aryl ether functionality that significantly influences the compound's chemical behavior. The bromine atom on the aromatic ring introduces electron-withdrawing characteristics that can affect both chemical reactivity and potential biological interactions, while the propyl group provides additional lipophilic character to the overall molecular structure.

| Classification Category | Specific Assignment | Structural Features |

|---|---|---|

| Primary Classification | Piperidine Derivative | Six-membered saturated nitrogen heterocycle |

| Secondary Classification | Aryl Ether | Phenoxy substituent linked via oxygen |

| Tertiary Classification | Halogenated Compound | Bromine substituent on aromatic ring |

| Quaternary Classification | Hydrochloride Salt | Protonated nitrogen with chloride counterion |

Registration and Database Information

The comprehensive registration and database documentation of this compound spans multiple international chemical information systems, each providing specific types of identification and structural data. These database entries serve as authoritative sources for chemical identification, facilitating research activities and regulatory compliance across various scientific and commercial applications. The systematic registration process ensures that the compound maintains consistent identification across different platforms and geographical regions, supporting global research collaboration and chemical commerce.

属性

IUPAC Name |

4-(4-bromo-2-propylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c1-2-3-11-10-12(15)4-5-14(11)17-13-6-8-16-9-7-13;/h4-5,10,13,16H,2-3,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRGJAHOCJMGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- 4-Bromo-2-propylphenol: Provides the aromatic core with the desired bromine and propyl substituents.

- 2-Chloroethylpiperidine or related haloalkylpiperidine derivatives: Serve as alkylating agents to introduce the piperidine ring.

Reaction Conditions and Steps

| Step | Description | Reagents & Conditions | Notes | |

|---|---|---|---|---|

| 1 | Alkylation of 4-bromo-2-propylphenol | React 4-bromo-2-propylphenol with 2-chloroethylpiperidine | Use potassium carbonate (K₂CO₃) as base; solvent: dimethylformamide (DMF); temperature: 60–80°C | Base deprotonates phenol enhancing nucleophilicity; temperature control minimizes side reactions |

| 2 | Nucleophilic substitution to form phenoxyethylpiperidine intermediate | Continued reaction under basic conditions | Reaction time optimized to maximize yield | Ensures formation of ether linkage between phenol and piperidine moiety |

| 3 | Hydrochloride salt formation | Neutralization with hydrochloric acid in ethanol | Yields crystalline hydrochloride salt | Improves solubility and stability for downstream applications |

| 4 | Purification | Recrystallization or column chromatography | Solvent systems such as ethyl acetate/petroleum ether used | Achieves high purity (>95%) necessary for research and pharmaceutical use |

Reaction Monitoring and Validation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution pattern and ring integrity.

- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight consistent with C₁₆H₂₃BrNO·HCl.

- X-ray crystallography may be employed for detailed structural confirmation of stereochemistry and salt formation.

- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with DMF, promoting efficient alkylation without significant side reactions.

- Solvent Choice: DMF is optimal due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution.

- Temperature Control: Maintaining 60–80°C during alkylation balances reaction rate and selectivity, minimizing byproduct formation.

- Stoichiometry: Using a slight excess of haloalkylpiperidine (e.g., 1.2 equivalents) ensures complete conversion of phenol without excessive waste.

- Purification Techniques: Recrystallization from ethyl acetate/petroleum ether mixtures provides a cost-effective and scalable method to achieve high purity.

| Aspect | 4-(4-Bromo-2-propylphenoxy)piperidine Hydrochloride | Related Piperidine Derivatives (e.g., 4-(4'-Bromophenyl)piperidine) |

|---|---|---|

| Alkylation Agent | 2-Chloroethylpiperidine | Haloalkylpiperidine or tetrahydropyridine derivatives |

| Reaction Medium | DMF with K₂CO₃ base | Methanol with triethylamine and rhodium catalyst for hydrogenation |

| Temperature Range | 60–80°C | Room temperature to 100 psi hydrogen pressure |

| Purification | Recrystallization or chromatography | Filtration and concentration after catalytic hydrogenation |

| Salt Formation | Hydrochloride salt via HCl in ethanol | Free base or other salt forms depending on application |

- Summary Table: Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Bromo-2-propylphenol, 2-chloroethylpiperidine |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–80°C for alkylation |

| Reaction Time | Typically several hours (4–6 h) |

| Salt Formation | Neutralization with HCl in ethanol |

| Purification | Recrystallization or column chromatography |

| Characterization | NMR, HRMS, X-ray crystallography |

The preparation of this compound is effectively achieved via alkylation of 4-bromo-2-propylphenol with 2-chloroethylpiperidine under basic conditions in DMF, followed by hydrochloride salt formation. This method provides a robust, scalable, and high-yielding route suitable for research and potential pharmaceutical development. The process benefits from mild reaction conditions, straightforward purification, and reliable structural validation techniques, ensuring the production of a high-purity compound.

化学反应分析

4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it particularly useful for developing drugs targeting neurological disorders such as depression and anxiety. Research indicates that it may interact with neurotransmitter receptors, suggesting potential therapeutic implications in treating mood disorders .

Biological Studies

The compound is utilized in biological research to explore its effects on cellular pathways and receptor interactions. Preliminary studies indicate that it may influence dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. This interaction profile positions it as a candidate for further pharmacological studies aimed at understanding its role in neurological conditions .

Chemical Synthesis

In chemical research, this compound is employed as an intermediate in synthesizing more complex molecules. It can undergo various chemical reactions including substitution, oxidation, and reduction, allowing chemists to create derivatives with tailored properties for specific applications.

作用机制

The mechanism of action of 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems and signal transduction pathways .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride with three analogs from the evidence:

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Solubility and Lipophilicity

- Phenoxy vs.

- Substituent Effects : The propyl group in the target compound likely offers intermediate lipophilicity (logP ~2.5–3.0) compared to the more hydrophobic sec-butyl (logP ~3.5) in and the less bulky isopropyl in .

Toxicity and Regulatory Status

- Limited toxicity data are available for these compounds.

- 4-(Diphenylmethoxy)piperidine hydrochloride (MW 303.83) —a structurally distinct analog—has undocumented acute toxicity, suggesting similar data gaps for the target compound.

生物活性

4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, pharmacokinetics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a brominated phenoxy group. This structure is significant for its interaction with various biological targets.

Target Interactions

Research indicates that compounds similar to this compound often interact with acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission in the cholinergic system. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects in certain concentrations.

Biochemical Pathways

The compound is believed to influence several biochemical pathways, particularly those involving neurotransmitter regulation. It may modulate cholinergic signaling, which is essential for cognitive functions and muscle control .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : The compound is lipophilic enough to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets.

- Metabolism : Likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Cellular Effects

The compound has demonstrated significant effects on various cell types:

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential effects of this compound:

常见问题

Q. How can researchers design a structure-activity relationship (SAR) study to improve the compound’s metabolic stability?

- Methodological Answer: Synthesize analogs with modifications at the bromophenoxy (e.g., replacing Br with CF3) or piperidine (e.g., N-methylation) moieties. Test analogs in hepatocyte clearance assays (human/rat) and correlate results with LogP values (HPLC-derived) and plasma protein binding (equilibrium dialysis). Prioritize analogs with reduced clearance (<20% liver blood flow) for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。